6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
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Overview
Description
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2F3NO2S. It is known for its significant role in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring, making it a versatile reagent in chemical research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the chlorination of 4-(trifluoromethyl)pyridine-3-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the pyridine ring . The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, often in the presence of a catalyst to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yield . The industrial process also incorporates purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids or bases, depending on the reaction
Solvents: Organic solvents such as dichloromethane, acetonitrile, or toluene
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. This reactivity is facilitated by the electron-withdrawing effects of the chloro and trifluoromethyl groups, which enhance the electrophilicity of the sulfonyl chloride group . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)pyridine-3-sulfonyl chloride
- 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride
- Pyridine-3-sulfonyl chloride
Uniqueness
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable reagent for selective reactions and the synthesis of complex molecules .
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO2S/c7-5-1-3(6(9,10)11)4(2-12-5)15(8,13)14/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEGWLVHRMMXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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